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Compound of Interest

Compound Name: 2-Tetrahydrofuroic Acid

Cat. No.: B147727

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Tetrahydrofuroic acid and its
methyl and ethyl esters. The information presented herein is intended to serve as a valuable
resource for the identification, characterization, and quality control of these compounds in
research and development settings. This document summarizes key quantitative data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides
detailed experimental protocols, and includes visualizations to clarify molecular structures and
analytical workflows.

Introduction

2-Tetrahydrofuroic acid is a heterocyclic organic compound that serves as a versatile building
block in the synthesis of various pharmaceuticals and fine chemicals. Its esters, such as methyl
2-tetrahydrofuroate and ethyl 2-tetrahydrofuroate, are also important intermediates and can
exhibit distinct physicochemical properties. A thorough understanding of their spectroscopic
characteristics is essential for researchers working with these molecules. This guide offers a
comparative analysis of their spectral data to facilitate their unambiguous identification and
differentiation.

Molecular Structures

The fundamental structures of 2-Tetrahydrofuroic acid and its methyl and ethyl esters are
depicted below. The core tetrahydrofuran ring is maintained, with variation occurring at the
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carboxyl group.

Ethyl 2-Tetrahydrofuroate

C7H1203
MW: 144.17

Methyl 2-Tetrahydrofuroate

CsH1003
MW: 130.14

2-Tetrahydrofuroic Acid

CsHsOs
MW: 116.12

Click to download full resolution via product page

Figure 1: Molecular Structures

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-Tetrahydrofuroic acid and its

esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data (CDCls, 300 MHz)
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. . Coupling
Chemical Shift L .
Compound Multiplicity Constant (J) Assignment
(3) ppm
Hz

2-
Tetrahydrofuroic 10.58 S - -COOH
acid
4.53 dd 8.1,4.9 H-2
4.05-3.92 m - H-5
2.37-2.28 m - H-3
2.15-1.95 m - H-3, H-4
Methyl 2-
Tetrahydrofuroat ~4.4 t ~7.0 H-2
e*
~3.9 m - H-5
~3.7 S - -OCHs
~2.2 m - H-3, H-4
~2.0 m - H-3, H-4
Ethyl 2-
Tetrahydrofuroat 4.38 dd 8.1,4.9 H-2
e[1]
414 q 7.2 -OCH2CHs
3.99-3.81 m - H-5
2.24-2.12 m - H-3
2.00-1.79 m - H-3, H-4
1.22 t 7.2 -OCH2CHs

Note: Experimental data for Methyl 2-Tetrahydrofuroate is limited; predicted values are

provided for reference.
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Table 2: 13C NMR Data (CDCIs)

Compound Chemical Shift (8) ppm Assignment
2-Tetrahydrofuroic acid 179.0 C=0
76.8 C-2

69.2 C-5

30.5 C-3

25.8 C-4

Methyl 2-Tetrahydrofuroate ~174 C=0
~76 C-2

~69 C-5

~52 -OCHs

~30 C-3

~25 C-4

Ethyl 2-Tetrahydrofuroate ~173 C=0
~76 C-2

~69 C-5

~61 -OCH2CHs

~30 C-3

~25 C-4

~14 -OCH2CHs

Note: Complete experimental data for the esters is not readily available; typical chemical shift

ranges are provided for reference.

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands (liquid film)

Compound Wavenumber (cm~—?) Assignment
2-Tetrahydrofuroic acid 2950-2850 O-H stretch (broad)
1730 C=0 stretch

1080 C-O stretch (ether)

Methyl 2-Tetrahydrofuroate 2950-2850 C-H stretch

~1740 C=0 stretch (ester)

~1100 C-O stretch (ether)

Ethyl 2-Tetrahydrofuroate 2950-2850 C-H stretch

~1735 C=0 stretch (ester)

~1100 C-O stretch (ether)

Note: Specific experimental IR data for the esters is limited.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments (m/z)

Compound Molecular lon (M%) Key Fragments
2-Tetrahydrofuroic acid 116 71, 43

Methyl 2-Tetrahydrofuroate 130 99,71, 43

Ethyl 2-Tetrahydrofuroate 144 99, 71, 45, 29

Experimental Protocols

The following sections provide generalized experimental protocols for the spectroscopic
techniques discussed.
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NMR Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated
solvent, such as chloroform-d (CDCIs), in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) is added as an internal standard (6 0.00). *H and 3C NMR spectra are
recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy

For liquid samples, a drop of the neat compound is placed between two sodium chloride (NaCl)
or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using a Fourier
Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm~1. A
background spectrum is recorded prior to the sample analysis.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)
source. The sample is introduced via a direct insertion probe or through a gas chromatograph
(GC-MS). The standard electron energy for El is 70 eV. The mass analyzer, such as a
quadrupole, separates the ions based on their mass-to-charge ratio (m/z).

Analytical Workflow

The general workflow for the spectroscopic analysis of 2-Tetrahydrofuroic acid and its esters
is illustrated below.
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Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution/Neat Film)

Click to download full resolution via product page
Figure 2: General Spectroscopic Analysis Workflow

Conclusion

This guide provides a comparative summary of the key spectroscopic features of 2-
Tetrahydrofuroic acid and its methyl and ethyl esters. While a complete experimental dataset
for the esters is not readily available in the public domain, the provided data and typical values
serve as a useful reference for their characterization. The distinct signals in NMR, characteristic
absorption bands in IR, and specific fragmentation patterns in MS allow for the differentiation of
the acid from its corresponding esters. Researchers are encouraged to acquire a full set of
spectroscopic data for their specific samples for unambiguous identification and quality
assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

 To cite this document: BenchChem. [A Spectroscopic Comparison of 2-Tetrahydrofuroic Acid
and Its Esters]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147727#spectroscopic-comparison-of-2-
tetrahydrofuroic-acid-and-its-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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